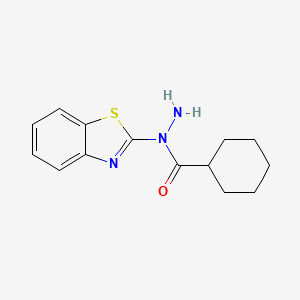![molecular formula C25H27FN4O5S B14947008 5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a fluorinated aromatic ring, a methoxy group, a sulfonyl group, a piperazine ring, a nitro group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Fluorinated Aromatic Ring: The starting material, 3-fluoro-4-methoxyaniline, undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Ring Formation: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.
Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amine Introduction: Finally, the nitro compound is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, while the nitro group can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N-(1-PHENYLETHYL)AMINE: Lacks the fluorine and nitro groups, resulting in different reactivity and applications.
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-CHLOROPHENYL)-N-(1-PHENYLETHYL)AMINE: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior.
Uniqueness
N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both fluorine and nitro groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.
Properties
Molecular Formula |
C25H27FN4O5S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C25H27FN4O5S/c1-18(19-6-4-3-5-7-19)27-23-16-20(8-10-24(23)30(31)32)28-12-14-29(15-13-28)36(33,34)21-9-11-25(35-2)22(26)17-21/h3-11,16-18,27H,12-15H2,1-2H3 |
InChI Key |
IELTWNYBYJVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)

![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14947000.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)


![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
